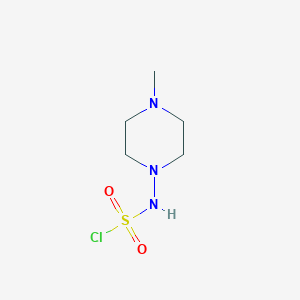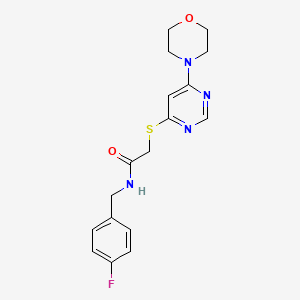
Cadmium;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium and copper are two distinct elements that can form various compounds and alloys. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. It is primarily used in batteries, pigments, coatings, and as a stabilizer in plastics. Copper, on the other hand, is a reddish-brown metal known for its high electrical and thermal conductivity. It is widely used in electrical wiring, plumbing, and as a component in various metal alloys. When combined, cadmium and copper form alloys that exhibit unique properties, such as increased strength and hardness, making them valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Cadmium and copper can be combined through various synthetic routes. One common method involves dissolving pure cadmium and copper metals in nitric acid (HNO₃) to form their respective nitrates. These nitrates can then be mixed and reduced to form cadmium-copper alloys. The reaction conditions typically involve controlled temperatures and the use of reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) .
Industrial Production Methods: In industrial settings, cadmium-copper alloys are often produced through electroplating or alloying processes. Electroplating involves depositing a thin layer of cadmium onto a copper substrate using an electrolytic solution containing cadmium ions. Alloying, on the other hand, involves melting cadmium and copper together in a furnace and then casting the molten mixture into desired shapes. The resulting alloys are then subjected to various heat treatments to enhance their mechanical properties .
化学反応の分析
Types of Reactions: Cadmium and copper undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while copper reacts with oxygen to form copper oxide (CuO). Both metals can also undergo reduction reactions to revert to their elemental forms .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and copper include acids (such as hydrochloric acid, HCl, and sulfuric acid, H₂SO₄), bases (such as sodium hydroxide, NaOH), and oxidizing agents (such as hydrogen peroxide, H₂O₂). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cadmium and copper include their respective oxides, sulfides, and halides. For example, cadmium reacts with chlorine to form cadmium chloride (CdCl₂), while copper reacts with sulfur to form copper sulfide (CuS). These compounds have various applications in industry and research .
科学的研究の応用
Cadmium-copper compounds and alloys have numerous scientific research applications. In chemistry, they are used as catalysts in various chemical reactions. In biology, cadmium-copper complexes are studied for their potential roles in biological systems, such as metalloproteins and enzymes. In medicine, cadmium-copper alloys are explored for their antimicrobial properties and potential use in medical devices. In industry, these alloys are used in the production of high-strength materials, electrical components, and corrosion-resistant coatings .
作用機序
The mechanism of action of cadmium-copper compounds involves their interaction with molecular targets and pathways in biological systems. Cadmium can bind to proteins and enzymes, disrupting their normal functions and leading to toxic effects. Copper, on the other hand, plays a crucial role in various enzymatic reactions and cellular processes. When combined, cadmium and copper can form complexes that exhibit unique biochemical properties, such as enhanced catalytic activity or altered metal ion homeostasis .
類似化合物との比較
Cadmium-copper compounds can be compared with other similar compounds, such as zinc-copper and nickel-copper alloys. While zinc-copper alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium-copper alloys offer increased strength and hardness. Nickel-copper alloys, on the other hand, are valued for their high-temperature stability and resistance to oxidation. The unique properties of cadmium-copper alloys make them suitable for specific applications where strength and hardness are critical .
Similar Compounds
- Zinc-copper alloys
- Nickel-copper alloys
- Silver-copper alloys
- Gold-copper alloys
These similar compounds share some properties with cadmium-copper alloys but also exhibit distinct characteristics that make them suitable for different applications .
特性
CAS番号 |
12685-29-9 |
|---|---|
分子式 |
CdCu |
分子量 |
175.96 g/mol |
IUPAC名 |
cadmium;copper |
InChI |
InChI=1S/Cd.Cu |
InChIキー |
PLZFHNWCKKPCMI-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)


![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)


